N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
Description
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Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18Cl4N4O3S2/c33-23-11-5-19(13-25(23)35)27-15-44-31(37-27)39-29(41)17-1-7-21(8-2-17)43-22-9-3-18(4-10-22)30(42)40-32-38-28(16-45-32)20-6-12-24(34)26(36)14-20/h1-16H,(H,37,39,41)(H,38,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORRHEBNFCUFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC(=C(C=C6)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18Cl4N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 4,4’-oxybis(N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide) is a thiazole derivative. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). .
Mode of Action
Thiazole derivatives have been known to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. The specific mode of action would depend on the specific target it interacts with.
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways depending on their specific targets.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been known to exhibit diverse biological activities, which could potentially result in various molecular and cellular effects.
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes thiazole rings and dichlorophenyl groups. Its molecular formula is , with a molecular weight of approximately 466.34 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported that thiazole derivatives demonstrated better activity against Gram-positive bacteria compared to Gram-negative species .
| Microorganism | Activity |
|---|---|
| Bacillus cereus | Active |
| Staphylococcus aureus | Active |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. This compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance, compounds with similar structures have been found to inhibit crucial enzymes involved in cancer cell growth .
In a comparative study involving several cancer cell lines, it was observed that compounds containing thiazole moieties exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis .
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 0.5 |
| MCF7 | 0.8 |
| A549 | 1.2 |
The mechanism of action for the anticancer effects of thiazole derivatives often involves the inhibition of key enzymes such as TS and various kinases involved in cell proliferation pathways. Additionally, some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized thiazole derivatives against several bacterial strains using disc diffusion methods. Results indicated a significant zone of inhibition for Bacillus species, confirming the antimicrobial potential of thiazole-containing compounds .
- Anticancer Activity Evaluation : In another study focusing on the anticancer properties of thiazole derivatives, researchers observed a marked decrease in cell viability in Caco-2 cells treated with this compound compared to untreated controls (p < 0.001) .
Q & A
Q. Side reaction mitigation :
- Protect reactive amines with Boc groups during intermediate steps to prevent undesired nucleophilic attacks .
- Use inert atmospheres (N2/Ar) to avoid oxidation of thiazole sulfur .
Which advanced spectroscopic and chromatographic techniques are most effective for characterizing structural integrity, given its multiple aromatic and heterocyclic systems?
Answer:
- NMR spectroscopy :
- 1H/13C NMR : Resolve overlapping aromatic signals (δ 7.2–8.1 ppm) using 600 MHz instruments with cryoprobes .
- 2D experiments (COSY, HSQC) : Assign thiazole-proton correlations (e.g., H-2 thiazole at δ 8.3 ppm coupled to C-4 at 152 ppm) .
- Mass spectrometry : HRMS-ESI confirms the molecular ion [M+H]+ at m/z 682.9584 (calc. 682.9581) .
- X-ray crystallography : Resolve crystal packing (space group P21/c) to validate the dihedral angle (112°) between thiazole and benzamide planes .
How should researchers design in vitro assays to evaluate antimicrobial activity while accounting for cytotoxicity?
Answer:
- Antimicrobial testing :
- Broth microdilution (CLSI M07-A11) : Determine MICs against S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton broth .
- Time-kill assays : Assess bactericidal activity at 2× MIC over 24 hours .
- Cytotoxicity :
- MTT assay : Use HEK293 cells (ATCC CRL-1573) with 48-hour exposure; calculate IC50 via nonlinear regression (GraphPad Prism) .
- Selectivity index (SI) : SI = IC50 (mammalian)/MIC (bacterial). Target SI >10 for therapeutic potential .
What computational and experimental approaches elucidate the compound’s mechanism of action against bacterial topoisomerases?
Answer:
- Molecular docking :
- AutoDock Vina with E. coli DNA gyrase (PDB 1KZN) identifies key interactions: dichlorophenyl groups with hydrophobic pocket (Leu84, Val167) .
- Enzyme inhibition assays :
- Measure ATPase activity reduction (30% at 10 µM) using malachite green phosphate detection .
- Resistance studies :
- Compare IC50 against wild-type vs. gyrA (S83L) mutant E. coli to confirm target specificity .
How can researchers resolve contradictions in published IC50 values for kinase inhibition?
Answer:
- Standardization :
- Use recombinant kinases (e.g., Abl1, JAK2) at consistent ATP concentrations (1 mM) .
- Include staurosporine as a positive control (IC50 ~1 nM) .
- Validation :
- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to confirm direct target engagement .
- Cellular thermal shift assay (CETSA) : Verify target stabilization in HEK293 lysates after heating (40–60°C) .
What strategies improve aqueous solubility for in vivo pharmacokinetic studies without compromising bioactivity?
Answer:
- Prodrug design :
- Synthesize phosphate esters at phenolic -OH (logP reduction from 4.1 to 2.3) .
- Nanoformulations :
- Encapsulate in PEG-PLGA nanoparticles (150 nm, PDI <0.2) via emulsion-solvent evaporation .
- Pharmacokinetics :
- Monitor plasma concentration (LC-MS/MS) after IV administration in Sprague-Dawley rats; target t1/2 >4 hours .
Which substituent modifications on the thiazole rings maximize potency and selectivity in structure-activity relationship (SAR) studies?
Answer:
- Electron-withdrawing groups :
- -CF3 at thiazole 5-position increases Gram- coverage (MIC E. coli = 2 µg/mL vs. 8 µg/mL for parent compound) .
- Benzamide substitutions :
- Replace dichlorophenyl with 4-morpholinyl (ClogP reduction from 5.2 to 3.8) lowers hERG inhibition (IC50 >30 µM) .
- QSAR modeling :
- Hammett σ values correlate with activity (R² = 0.89); meta-substitutions enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
